molecular formula C7H4ClF3N2O B1585944 2-Chloro-6-(trifluoromethyl)nicotinamide CAS No. 386704-05-8

2-Chloro-6-(trifluoromethyl)nicotinamide

Cat. No. B1585944
CAS RN: 386704-05-8
M. Wt: 224.57 g/mol
InChI Key: JBTBDGVGPLLRLS-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)nicotinamide, also known as 2-C6TFM, is a chlorinated nicotinamide derivative that has been widely studied due to its unique chemical and physical properties. It is a small molecule that is both lipophilic and hydrophilic, making it a potential candidate for drug delivery systems. Its chemical structure is composed of a trifluoromethyl group attached to a chlorinated nicotinamide ring. It has been used for a variety of applications, including as a substrate for enzyme-catalyzed reactions, as a stabilizing agent for proteins, and as an inhibitor of enzymes. In addition, it has been used to study the structure and function of proteins and to study the mechanism of action of drugs.

Scientific Research Applications

Synthesis and Intermediate Applications

2-Chloro-6-(trifluoromethyl)nicotinamide serves as a crucial intermediate in the synthesis of various compounds, including the highly efficient herbicide trifloxysulfuron. The synthesis process involves a series of reactions starting from nicotinamide, demonstrating its utility in creating specialized chemicals for agricultural use (Zuo Hang-dong, 2010).

Herbicidal Activity and Structure-Activity Relationship (SAR)

Research on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, a related compound, has shown promising herbicidal activity against various weed species. This work not only highlights the potential of nicotinamide derivatives in agriculture but also emphasizes the importance of structure-activity relationships in the development of new herbicides (Chen Yu et al., 2021).

Supramolecular Chemistry

Nicotinamide has been utilized in the synthesis of copper(II) chlorobenzoate complexes, where it acts as a supramolecular reagent. These complexes exhibit interesting hydrogen-bonding networks and EPR (Electron Paramagnetic Resonance) spectra, which are significant for understanding the properties of such supramolecular assemblies (J. Halaška et al., 2013).

Biological Relevance and Metabolic Processes

On a biological level, nicotinamide plays critical roles in metabolic and anabolic processes within living organisms. Studies on the dissociative electron attachment to nicotinamide have provided insights into its interaction with low-energy electrons, which can lead to the formation of various ions and radicals. These interactions are relevant to understanding the molecular mechanisms of radiation therapy and the potential for nicotinamide to act as a radiosensitizer (P. Ziegler et al., 2021).

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-5-3(6(12)14)1-2-4(13-5)7(9,10)11/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTBDGVGPLLRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380932
Record name 2-Chloro-6-(trifluoromethyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)nicotinamide

CAS RN

386704-05-8
Record name 2-Chloro-6-(trifluoromethyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386704-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(trifluoromethyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)nicotinamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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